Hydroxy-PEG2-CH2-Boc

Lipophilicity PROTAC Linker Design Drug-like Properties

Hydroxy-PEG2-CH2-Boc (tert-butyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative containing a terminal hydroxyl group (–OH) and a tert-butyl-protected carboxylic acid (–COOtBu). With a molecular weight of 220.26 g/mol and a formula of C10H20O5, it serves as a PEG/Alkyl/ether-based linker central to the synthesis of proteolysis-targeting chimeras (PROTACs).

Molecular Formula C10H20O5
Molecular Weight 220.26 g/mol
CAS No. 149299-82-1
Cat. No. B1673965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG2-CH2-Boc
CAS149299-82-1
SynonymsHydroxy-PEG2-CH2CO2tBu
Molecular FormulaC10H20O5
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCOCCO
InChIInChI=1S/C10H20O5/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h11H,4-8H2,1-3H3
InChIKeyLMDJRQVQNFNFAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy-PEG2-CH2-Boc (CAS 149299-82-1): A Heterobifunctional PEG Linker Defined by Orthogonal Boc/t-Butyl Protection


Hydroxy-PEG2-CH2-Boc (tert-butyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative containing a terminal hydroxyl group (–OH) and a tert-butyl-protected carboxylic acid (–COOtBu). With a molecular weight of 220.26 g/mol and a formula of C10H20O5, it serves as a PEG/Alkyl/ether-based linker central to the synthesis of proteolysis-targeting chimeras (PROTACs) . The two-unit PEG spacer enhances aqueous solubility, while the Boc protecting group enables orthogonal deprotection under acidic conditions, facilitating sequential, multi-step bioconjugation strategies that are inaccessible to analogs with free acids or amine-terminated linkers .

Why Generic Substitution Fails for Hydroxy-PEG2-CH2-Boc: The Critical Interplay of Linker Length, Lipophilicity, and Orthogonal Chemistry


In-class compounds cannot be simply interchanged due to the extreme sensitivity of PROTAC ternary complex formation and linker-driven physicochemical properties. Even minor structural variations, such as a single methylene unit difference (as in Hydroxy-PEG2-(CH2)2-Boc) or a change in the protection strategy (as in Hydroxy-PEG2-acid), drastically alter the linker's LogP, solubility, and the spatial distance between the E3 ligase ligand and the target protein warhead. The Boc group in Hydroxy-PEG2-CH2-Boc is essential for maintaining stability during amide coupling steps that would be impossible with a free acid, as the unprotected –COOH can self-react with the terminal –OH, leading to uncontrolled polymerization . The specific geometry and lipophilicity of this linker are engineered for predictable, reproducible results in PROTAC design, making generic substitution a significant risk to synthetic yield and final degrader efficacy.

Quantitative Differentiation of Hydroxy-PEG2-CH2-Boc: A Head-to-Head Physicochemical and Functional Analysis


Controlled Lipophilicity Balances Solubility and Permeability for PROTAC Design

Hydroxy-PEG2-CH2-Boc possesses a predicted LogP of 0.35, providing a balanced lipophilic-hydrophilic profile that is crucial for both aqueous solubility and passive cellular permeability. This contrasts sharply with the more hydrophilic free acid analog, Hydroxy-PEG2-acid (LogP -1.3), which can suffer from poor membrane penetration, and the more lipophilic amine-protected analog, Boc-NH-PEG2-OH (LogP 0.91), which may exhibit reduced aqueous solubility. This places Hydroxy-PEG2-CH2-Boc in an optimal middle ground for linker optimization .

Lipophilicity PROTAC Linker Design Drug-like Properties

Orthogonal t-Butyl Protection Enables Sequential, High-Yield PROTAC Assembly

The Boc (tert-butyloxycarbonyl) group on the carboxylic acid of Hydroxy-PEG2-CH2-Boc is stable under basic amide coupling conditions but is rapidly cleaved under acidic conditions (e.g., TFA). This orthogonal stability profile is critical for multi-step PROTAC synthesis. In contrast, the free acid analog, Hydroxy-PEG2-acid, is inherently unstable as the free –COOH can react with the terminal –OH group to form polyesters, especially during activation for amide coupling, leading to batch inconsistency and low yields . Patents for clinical-stage PROTACs frequently utilize this specific Boc-protected intermediate to ensure high-purity, stepwise conjugation of the E3 ligase ligand and the target protein warhead .

Orthogonal Protection PROTAC Synthesis Amide Coupling

Validated in a Specialized Application: Potentiator-Corrector Agonist for ΔF508-CFTR

Hydroxy-PEG2-CH2-Boc was specifically utilized as a key reagent in the preparation of a potentiator-corrector agonist targeting the ΔF508 mutant of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This niche application demonstrates its utility in constructing complex, multi-functional molecules where precise spatial control and functional group tolerance are paramount . This application-specific validation is not reported for its closest analogs like Hydroxy-PEG2-(CH2)2-Boc or Hydroxy-PEG4-CH2-Boc, suggesting a unique fit for this linker's geometry in binding pocket interactions.

Cystic Fibrosis CFTR Modulator Chemical Biology Tool

Monodisperse Structure with High Analytical Purity Guarantees Reproducibility

Unlike polydisperse PEG reagents, Hydroxy-PEG2-CH2-Boc is a single molecular entity with a defined chain length (two ethylene glycol units), ensuring consistent spatial and physicochemical properties from batch to batch. Reputable vendors supply this compound with purities exceeding 98% (HPLC), as confirmed by independent technical datasheets [1]. This monodispersity is critical for PROTAC research, where variable linker lengths can lead to inconsistent degradation efficiency and irreproducible biological data, a problem commonly associated with polydisperse PEG linkers .

Monodisperse PEG Analytical Purity Batch Reproducibility

High-Impact Application Scenarios for Hydroxy-PEG2-CH2-Boc Driven by Quantitative Evidence


Rational PROTAC Library Synthesis with Orthogonal Conjugation Steps

The orthogonal Boc protection allows a two-step, one-pot method for assembling diverse PROTAC libraries. First, the hydroxyl group can be functionalized with a target-protein ligand (e.g., via esterification or mesylation), and after the Boc group is selectively removed with TFA, the liberated carboxylic acid can be coupled to an E3 ligase ligand (e.g., a VHL or CRBN recruiter) using standard amide coupling reagents. This strategy, which is not feasible with the self-polymerizing Hydroxy-PEG2-acid, guarantees high-purity intermediate and final products, as demonstrated in patents for ALK and c-Met degraders .

Development of CFTR Modulator-Based Chemical Probes

Leveraging its validated role in creating a ΔF508-CFTR potentiator-corrector agonist, researchers can confidently use Hydroxy-PEG2-CH2-Boc as a starting point for developing new chemical probes to study cystic fibrosis. The balanced LogP ensures the resulting chimeric molecules maintain sufficient solubility to interact with the misfolded CFTR protein while retaining the ability to cross cell membranes, a property not obviously shared by more polar or lipophilic linker analogs .

Synthesis of Antibody-Drug Conjugates (ADCs) with Non-Cleavable Linkers

Although primarily a PROTAC linker, its established use as a non-cleavable linker for ADCs (as per the analog Hydroxy-PEG2-(CH2)2-Boc) positioned this compound class for stable bioconjugation. The hydroxyl group provides a site for covalent attachment to an antibody cysteine or lysine residue, while the protected acid can later be deprotected to attach a payload. The monodisperse nature of the linker ensures a uniform drug-to-antibody ratio (DAR), a critical quality attribute for ADC homogeneity and regulatory approval [1].

Surface Functionalization of Nanoparticles and Biosensors

The dual functionality enables its use as a heterobifunctional spacer for immobilizing biomolecules on surfaces. The hydroxyl group can react with activated surfaces (e.g., epoxy-functionalized glass or gold), while the deprotected carboxyl group can subsequently capture amine-terminated antibodies, enzymes, or DNA probes. This sequential, oriented immobilization strategy minimizes steric hindrance and maximizes the activity of the immobilized biomolecule, a distinct advantage over homobifunctional or randomly orienting linkers .

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